Cas no 1865962-70-4 (2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)-)

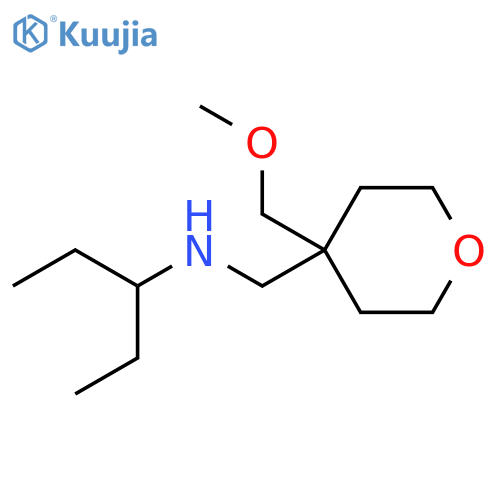

1865962-70-4 structure

商品名:2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)-

CAS番号:1865962-70-4

MF:C13H27NO2

メガワット:229.358984231949

CID:5277193

2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)- 化学的及び物理的性質

名前と識別子

-

- 2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)-

-

- インチ: 1S/C13H27NO2/c1-4-12(5-2)14-10-13(11-15-3)6-8-16-9-7-13/h12,14H,4-11H2,1-3H3

- InChIKey: CMGMXBQLSJRMJN-UHFFFAOYSA-N

- ほほえんだ: C1OCCC(COC)(CNC(CC)CC)C1

2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-696484-2.5g |

{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |

1865962-70-4 | 95.0% | 2.5g |

$1680.0 | 2025-03-12 | |

| Enamine | EN300-696484-5.0g |

{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |

1865962-70-4 | 95.0% | 5.0g |

$2485.0 | 2025-03-12 | |

| Enamine | EN300-696484-10.0g |

{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |

1865962-70-4 | 95.0% | 10.0g |

$3683.0 | 2025-03-12 | |

| Enamine | EN300-696484-0.1g |

{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |

1865962-70-4 | 95.0% | 0.1g |

$755.0 | 2025-03-12 | |

| Enamine | EN300-696484-0.25g |

{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |

1865962-70-4 | 95.0% | 0.25g |

$789.0 | 2025-03-12 | |

| Enamine | EN300-696484-0.05g |

{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |

1865962-70-4 | 95.0% | 0.05g |

$719.0 | 2025-03-12 | |

| Enamine | EN300-696484-0.5g |

{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |

1865962-70-4 | 95.0% | 0.5g |

$823.0 | 2025-03-12 | |

| Enamine | EN300-696484-1.0g |

{[4-(methoxymethyl)oxan-4-yl]methyl}(pentan-3-yl)amine |

1865962-70-4 | 95.0% | 1.0g |

$857.0 | 2025-03-12 |

2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)- 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

1865962-70-4 (2H-Pyran-4-methanamine, N-(1-ethylpropyl)tetrahydro-4-(methoxymethyl)-) 関連製品

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 506-17-2(cis-Vaccenic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量